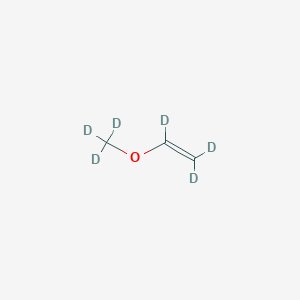

Methyl vinyl ether-D6

Description

Significance of Deuterium (B1214612) Labeling in Mechanistic Elucidation and Advanced Spectroscopy

Deuterium labeling is a cornerstone of mechanistic elucidation in organic chemistry. chem-station.com The key to its utility lies in the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (B1232500) (¹H) leads to a stronger carbon-deuterium (C-D) bond with a lower zero-point vibrational energy. researchgate.netunam.mx This difference in bond strength can significantly alter the rate of a chemical reaction if the bond to the isotope is broken in the rate-determining step. unam.mx By comparing the reaction rates of a deuterated compound with its non-deuterated counterpart, chemists can pinpoint which bonds are cleaved during a reaction, providing crucial evidence for a proposed mechanism. chem-station.comacs.org

In the realm of advanced spectroscopy, particularly Nuclear Magnetic Resonance (NMR), deuterium labeling is instrumental. capes.gov.brnih.gov The substitution of hydrogen with deuterium, which is effectively "silent" in ¹H NMR spectroscopy, simplifies complex spectra by removing signals and reducing spin-spin coupling. This spectral simplification is invaluable for determining the three-dimensional structures of large biomolecules like proteins. capes.gov.brunl.pt Furthermore, in vibrational spectroscopy (Infrared and Raman), the change in mass upon deuteration leads to a predictable shift in the vibrational frequencies of bonds involving the deuterium atom, aiding in the assignment of spectral bands to specific molecular motions. itim-cj.rolibretexts.org

Overview of Isotopic Tools in Chemical and Biological Process Understanding

Isotopic labeling extends beyond deuterium to include other stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N). symeres.com These isotopes serve as powerful tracers to follow the journey of atoms through intricate chemical reactions and metabolic pathways. symeres.comnih.gov By introducing isotopically labeled compounds into a system, scientists can track their transformation and incorporation into other molecules, providing a detailed map of the underlying processes. symeres.comlabinsights.nl

This approach has found widespread application in diverse fields:

Metabolomics and Drug Metabolism: Isotope labeling helps to identify and quantify metabolites of drugs and other xenobiotics, offering insights into their metabolic fate and potential toxicity. symeres.comlabinsights.nl

Environmental Science: Stable isotopes are used to trace the movement and fate of pollutants in the environment, such as pesticides and fertilizers. labinsights.nl

Food Science: Isotopic analysis can be used to verify the authenticity of food products and detect adulteration. labinsights.nl

Geology: The ratios of stable isotopes in rocks and minerals provide valuable information about the Earth's history and geological processes. labinsights.nl

The combination of different isotopic labels in a single molecule can provide even more detailed information, making it a versatile and powerful tool for scientific inquiry.

Historical Context and Evolution of Deuterium Labeling Methodologies in Organic Chemistry

The discovery of deuterium by Harold Urey in 1931 marked a turning point in chemistry. researchgate.netnih.gov Initially, the incorporation of deuterium into organic molecules was a challenging endeavor. Early methods often involved harsh reaction conditions and lacked selectivity. One of the earliest techniques was the simple exchange of "active" hydrogens, such as those in O-H or N-H groups, by treatment with heavy water (D₂O). itim-cj.ro However, deuterating less reactive C-H bonds required more sophisticated synthetic approaches. itim-cj.ro

Over the decades, the field has witnessed a dramatic evolution in deuterium labeling methodologies. The development of transition metal-catalyzed reactions, particularly those employing iridium, has revolutionized the selective introduction of deuterium into specific positions of a molecule under mild conditions. acs.org These modern methods offer high levels of regioselectivity and chemoselectivity, allowing for the precise synthesis of complex deuterated molecules. acs.org The advent of these advanced techniques has significantly expanded the scope and applicability of deuterium labeling in organic chemistry and beyond. nih.gov

Methyl Vinyl Ether-D6: A Detailed Profile

This compound is the deuterated analogue of methyl vinyl ether, where all six hydrogen atoms have been replaced with deuterium. smolecule.com This isotopic substitution makes it a valuable tool in various areas of chemical research.

Synthesis and Physicochemical Properties

The synthesis of this compound typically involves the reaction of acetylene (B1199291) with deuterated methanol (B129727) (CD₃OD) in the presence of a base. smolecule.com Alternatively, specific deuteration processes using deuterated solvents or reagents can be employed to achieve the desired isotopic labeling. smolecule.com

| Property | Value |

| IUPAC Name | 1,1,2-trideuterio-2-(trideuteriomethoxy)ethene |

| CAS Number | 77816-49-0 |

| Molecular Formula | C₃D₆O |

| Molecular Weight | 64.12 g/mol |

| Boiling Point | ~6 °C (43 °F; 279 K) (for non-deuterated) wikipedia.org |

| Melting Point | ~-122 °C (-188 °F; 151 K) (for non-deuterated) wikipedia.org |

| Appearance | Colorless gas nih.gov |

Applications in Polymer Science and Mechanistic Studies

The alkene portion of methyl vinyl ether is highly reactive and readily undergoes polymerization, often initiated by Lewis acids, to form polyvinyl ethers. wikipedia.org this compound can be used as a monomer in these polymerizations to create deuterated polymers. These polymers are useful in studying polymer structure and dynamics using techniques like neutron scattering and solid-state NMR.

In mechanistic studies, this compound is a valuable probe. For instance, it participates in [4+2] cycloaddition reactions. wikipedia.org By using the deuterated version, researchers can investigate the kinetic isotope effects of these reactions to understand the transition state and reaction mechanism in greater detail.

Spectroscopic Characterization

The spectroscopic properties of this compound are significantly different from its non-deuterated counterpart, providing unique advantages in analysis.

NMR Spectroscopy : In ¹H NMR, the spectrum of this compound would be essentially silent due to the absence of protons. smolecule.com In ¹³C NMR, the signals for the carbon atoms would be present, but the coupling to deuterium (a spin-1 nucleus) would result in more complex splitting patterns compared to the proton-coupled spectrum. Deuterium decoupling techniques can simplify these spectra. cdnsciencepub.com

Vibrational Spectroscopy : In the infrared (IR) and Raman spectra, the C-D stretching and bending vibrations of this compound will appear at significantly lower frequencies compared to the C-H vibrations of the non-deuterated molecule. itim-cj.rolibretexts.org This isotopic shift is a direct consequence of the heavier mass of deuterium and is a powerful tool for assigning vibrational modes. itim-cj.ro For example, C-H stretching vibrations typically appear in the 2800-3300 cm⁻¹ region, while C-D stretches are found around 2100-2300 cm⁻¹.

Structure

3D Structure

Properties

IUPAC Name |

1,1,2-trideuterio-2-(trideuteriomethoxy)ethene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3/i1D2,2D3,3D | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRBAMWJDBPFIM-QNYGJALNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C([2H])OC([2H])([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

64.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl Vinyl Ether D6

Direct Deuteration Approaches for Vinyl Ethers

Direct deuteration methods offer an efficient route to introduce deuterium (B1214612) into a target molecule in the latter stages of a synthetic sequence. These approaches are centered on the activation of C-H bonds and their subsequent replacement with C-D bonds.

Deuteration via Acetylene (B1199291) and Deuterated Methanol (B129727) Reaction

The industrial synthesis of methyl vinyl ether is commonly achieved through the Reppe vinylation process, which involves the base-catalyzed reaction of acetylene with methanol. rsc.orgwikipedia.org This fundamental reaction provides a straightforward pathway to isotopically labeled methyl vinyl ether by utilizing deuterated starting materials.

To synthesize Methyl vinyl ether-D6 (CD₃OCD=CD₂), both the methanol and acetylene precursors must be fully deuterated. The reaction would proceed as follows:

The use of partially deuterated precursors allows for the synthesis of selectively labeled isotopologues. For instance, reacting standard acetylene with methanol-d3 (CD₃OH) would yield methyl-d3 vinyl ether (CD₃OCH=CH₂), a compound commercially available for research purposes. nih.goveurisotop.comsigmaaldrich.com This highlights the modularity of the synthetic approach, where the isotopic composition of the final product is directly controlled by the isotopic enrichment of the initial reactants.

Hydrogen/Deuterium Exchange (H-D Exchange) Processes

Hydrogen/Deuterium (H-D) exchange is a powerful technique for the direct incorporation of deuterium into organic molecules. This process involves the reversible exchange of hydrogen atoms with deuterium from a deuterium source, typically facilitated by a catalyst.

Noble metal catalysts, particularly palladium on carbon (Pd/C) and platinum on carbon (Pt/C), are widely employed for H-D exchange reactions. While their application is extensively documented for aromatic systems, their principles are applicable to other unsaturated molecules. These heterogeneous catalysts can facilitate the exchange of hydrogen atoms on both the vinyl and methyl groups of methyl vinyl ether in the presence of a deuterium source. The choice of catalyst can be critical; for instance, palladium catalysts are often less active in undesirable side reactions like hydrogenolysis compared to platinum systems under mild conditions.

Deuterated solvents are the most common source of deuterium for H-D exchange reactions. Deuterium oxide (D₂O) is a cost-effective, safe, and readily available deuterium donor. nih.gov Catalytic systems are often required to activate the C-H bonds of the substrate to facilitate exchange with D₂O. For example, ruthenium and iridium complexes have proven effective in catalyzing H/D exchange between D₂O and various organic substrates, including alcohols and carbonyl compounds. rsc.orgresearchgate.net This methodology presents a viable route for the deuteration of methyl vinyl ether, where the catalyst activates the C-H bonds of the ether, allowing for the incorporation of deuterium from the solvent.

| Deuterium Source | Typical Catalyst Class | Key Features |

| D₂O | Transition Metals (Ir, Ru, Pd) | Cost-effective, environmentally benign, widely applicable. |

| CD₃OD | Ruthenium Complexes | Can act as both solvent and deuterium source in specific reactions. ual.es |

| DMSO-d₆ | Base or Acid Catalysis | Used as a solvent; can participate in exchange under certain conditions. |

Achieving regioselectivity in deuteration is a significant challenge in synthetic chemistry. The differential reactivity of the olefinic (vinyl) and alkyl (methyl) C-H bonds in methyl vinyl ether allows for selective labeling through careful selection of the catalytic system.

Olefinic Selectivity : Certain transition metal catalysts exhibit a strong preference for activating vinylic C-H bonds. Iridium complexes, in particular, have been shown to catalyze H/D exchange selectively at vinyl groups without causing isomerization of the double bond. berkeley.edu This selectivity makes them highly suitable for specifically deuterating the vinyl moiety of methyl vinyl ether.

Alkyl Selectivity : Conversely, methodologies focused on the synthesis and transfer of a trideuteromethyl (-CD₃) group can be considered a route to selective labeling of the alkyl portion of the molecule. nih.govnih.gov While this is often accomplished by building the molecule from a CD₃-containing precursor, certain catalytic H-D exchange methods can show preference for specific C(sp³)-H bonds depending on the directing groups and reaction conditions. Iridium-catalyzed α-deuteration of alcohols, which proceeds through a dehydrogenation/deuteration sequence, highlights how catalysts can be designed to target C-H bonds adjacent to heteroatoms. rsc.org

Modern organometallic catalysis has provided highly selective and efficient methods for H-D exchange.

Iridium Catalysis : Iridium-based catalysts are exceptionally effective for the deuteration of unsaturated systems. Research has demonstrated that specific iridium complexes can achieve H/D exchange at vinyl C-H bonds with high efficiency. berkeley.edu A key advantage of these systems is their ability to perform the deuteration under mild conditions while avoiding common side reactions like olefin isomerization, which is crucial for preserving the structure of vinyl ethers. This process is tolerant of various functional groups, including ethers, ketones, and esters.

Ruthenium Catalysis : Ruthenium catalysts are also powerful tools for C-H activation and subsequent H-D exchange. nih.gov While much of the research has focused on the deuteration of aromatic compounds, alcohols, and amines, the underlying principles are applicable to vinyl ethers. researchgate.netacs.org For example, ruthenium complexes have been observed to facilitate deuteration during the transetherification of vinyl ethers when a deuterated alcohol (CD₃OD) is used. ual.es This indicates the capability of ruthenium to activate the vinyl ether system, suggesting that dedicated ruthenium-catalyzed H-D exchange protocols could be developed for the specific deuteration of the vinyl group.

| Catalyst System | Selectivity | Deuterium Source | Key Advantages |

| Iridium-Pincer Complexes | High for vinyl C-H bonds | D₂ or D₂O | Avoids olefin isomerization, tolerates multiple functional groups. berkeley.edu |

| Ruthenium Complexes | Potential for vinyl C-H bonds | D₂O | Cost-effective metal, demonstrated C-H activation capabilities. nih.gov |

An In-depth Look at the Synthesis of this compound

This compound, a deuterated isotopologue of methyl vinyl ether, is a valuable compound in various scientific research fields, particularly in mechanistic studies and as a tracer. The incorporation of deuterium atoms in place of hydrogen atoms allows for detailed investigation of reaction pathways and molecular interactions. This article focuses exclusively on the synthetic methodologies for this compound, considerations of regioselectivity and chemoselectivity in its synthesis, and the application of green chemistry principles to its preparation.

Spectroscopic Characterization and Analytical Applications of Methyl Vinyl Ether D6

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating molecular structure. The introduction of deuterium (B1214612) into a molecule like methyl vinyl ether significantly alters its NMR properties, providing distinct advantages for detailed structural and dynamic studies.

One of the most immediate benefits of using deuterated compounds in proton (¹H) NMR is the simplification of the resulting spectrum. studymind.co.uksimsonpharma.com The ¹H NMR spectrum of standard methyl vinyl ether (CH₃OCH=CH₂) displays complex signals corresponding to the methyl protons and the three vinyl protons, further complicated by proton-proton (H-H) coupling that splits these signals into multiplets.

In contrast, deuterium has a nuclear spin of 1 and a much smaller gyromagnetic ratio than hydrogen, causing its resonance frequency to fall far outside the range of a standard ¹H NMR experiment. youtube.com Consequently, the deuterium atoms in Methyl vinyl ether-D6 (CD₃OCD=CD₂) are effectively "invisible" in a ¹H NMR spectrum. This substitution eliminates the signals from the six protons, resulting in a dramatically simplified spectrum that would ideally be silent, save for small residual peaks from any incomplete deuteration. researchgate.net This simplification is invaluable for identifying non-deuterated impurities within a sample, as their signals become clearly visible against a quiet baseline.

Table 1: Comparison of Expected ¹H NMR Signals for Methyl Vinyl Ether and this compound

| Compound | Functional Group | Approximate Chemical Shift (ppm) | Expected Multiplicity | Effect of Deuteration |

| Methyl vinyl ether | Methyl Protons (-OCH₃) | ~3.6 | Singlet | Signal absent in D6 analog |

| Vinylic Proton (=CHO) | ~6.5 | Doublet of doublets | Signal absent in D6 analog | |

| Vinylic Protons (=CH₂) | ~4.0 - 4.2 | Doublets | Signals absent in D6 analog | |

| This compound | All positions | N/A | N/A | No signals observed in ¹H NMR |

Deuterium labeling is a key tool for investigating molecular dynamics. utoronto.ca While ¹H NMR is simplified, Deuterium (²H) NMR spectroscopy can be employed to directly probe the deuterated sites. The deuterium nucleus possesses a quadrupole moment, which makes its NMR signal highly sensitive to its local electronic environment and orientation within the molecule.

By analyzing the lineshapes and relaxation times of the ²H NMR signals from this compound, researchers can obtain detailed information on molecular motion. For instance, ²H NMR can be used to study:

Rotational Dynamics: The rate of rotation of the deuterated methyl (-CD₃) group can be quantified.

Segmental Motion: The anisotropic tumbling and conformational flexibility of the vinyl group can be characterized.

Phase Transitions: In studies of polymers derived from methyl vinyl ether, deuterium labeling allows for the investigation of chain dynamics and phase transitions in different environments, such as in D₂O solutions. dntb.gov.ua

These studies provide fundamental insights into the physical behavior of the molecule that are not accessible through standard NMR techniques on the non-deuterated analog. nih.gov

Deuteration significantly enhances other forms of NMR spectroscopy, most notably Carbon-13 (¹³C) NMR. In a standard ¹³C NMR spectrum of methyl vinyl ether, the carbon signals are split into multiplets due to coupling with directly attached protons (¹J-coupling). While proton decoupling techniques can simplify this, deuteration offers further advantages.

When protons are replaced by deuterons, the large one-bond ¹H-¹³C coupling is replaced by a much smaller ¹H-¹³D coupling. This results in several benefits:

Signal Sharpening: The removal of strong proton coupling leads to sharper, singlet-like signals for each carbon, improving spectral resolution.

Increased Sensitivity: The relaxation dynamics of carbons attached to deuterium can be more favorable, sometimes leading to an enhancement in signal intensity, which is particularly useful for a less sensitive nucleus like ¹³C. youtube.com

This enhancement allows for more precise measurement of carbon chemical shifts and can aid in the resolution of closely spaced signals in complex molecules or polymers containing the methyl vinyl ether moiety. nih.gov

Table 2: Expected Changes in ¹³C NMR Spectra upon Deuteration of Methyl Vinyl Ether

| Carbon Atom | Approximate ¹³C Chemical Shift (ppm) in non-deuterated MVE | Effect in this compound Spectrum |

| Methoxy (B1213986) Carbon (-OCH₃) | ~58 | Signal becomes a sharper singlet; may show fine splitting due to C-D coupling. |

| Vinylic Carbon (=CHO) | ~152 | Signal becomes a sharper singlet; may show fine splitting due to C-D coupling. |

| Vinylic Carbon (=CH₂) | ~84 | Signal becomes a sharper singlet; may show fine splitting due to C-D coupling. |

Mass Spectrometry (MS) Applications

Mass spectrometry measures the mass-to-charge ratio of ions and is used to determine molecular weight and elucidate structure by analyzing fragmentation patterns. Deuterium labeling is an indispensable tool in MS for both mechanistic and quantitative studies. acs.org

When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. Determining the precise mechanism of this fragmentation can be challenging. By comparing the mass spectrum of a compound with its deuterated analog, the origin of each fragment can be traced. scispace.comnih.gov

For Methyl vinyl ether (Molecular Weight: ~58.08), a common fragmentation might involve the loss of a methyl radical (•CH₃) to produce an ion at m/z 43. In this compound (Molecular Weight: ~64.12), the equivalent fragmentation would be the loss of a deuterated methyl radical (•CD₃). Since deuterium has a mass of ~2 g/mol and hydrogen ~1 g/mol , the resulting fragment would have a mass shifted to m/z 46. Observing this specific mass shift confirms that the fragmentation involves the cleavage of the methyl-oxygen bond. This method allows for the unambiguous mapping of complex fragmentation and rearrangement pathways. kobv.de

Table 3: Illustrative Fragmentation Comparison for MS Analysis

| Compound | Parent Ion (M⁺) | Plausible Fragment | Lost Neutral Fragment | Expected Fragment m/z |

| Methyl vinyl ether | 58 | [OCH=CH₂]⁺ | •CH₃ | 43 |

| This compound | 64 | [OCD=CD₂]⁺ | •CD₃ | 46 |

| Methyl vinyl ether | 58 | [CH₃OCH]⁺ | •CH | 44 |

| This compound | 64 | [CD₃OCD]⁺ | •CD | 48 |

In quantitative mass spectrometry, particularly in techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard is crucial for achieving high accuracy and precision. nih.gov An ideal internal standard behaves identically to the analyte of interest (the target compound) during sample preparation, chromatography, and ionization, but is distinguishable by the mass spectrometer. cerilliant.com

Deuterated compounds like this compound are considered the "gold standard" for use as internal standards for their non-deuterated counterparts. nih.govresearchgate.net Because the chemical and physical properties of this compound are nearly identical to those of Methyl vinyl ether, it co-elutes during chromatography and experiences the same extraction efficiency and matrix effects. acs.org However, due to its higher mass (64 vs. 58), it is easily distinguished by the mass spectrometer.

In a typical quantitative workflow, a known amount of this compound is added to a sample containing an unknown quantity of Methyl vinyl ether. The ratio of the MS signal of the analyte to the signal of the internal standard is then used to calculate the analyte's concentration. This ratiometric approach effectively cancels out variations in sample handling and instrument response, leading to highly reliable and reproducible quantitative results.

Stable Isotope Labeling and Mass Spectrometry (SILMS) Methodology

Stable Isotope Labeling coupled with Mass Spectrometry (SILMS) is a powerful analytical technique for the accurate quantification of molecules in complex samples. The core principle of this methodology involves the use of a stable isotope-labeled version of the analyte as an internal standard (IS). Because the labeled standard is chemically identical to the analyte, it exhibits nearly the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. This co-behavior allows it to effectively normalize for variations in sample extraction, injection volume, and instrument response, thereby significantly improving the precision and accuracy of quantification.

This compound (MVE-D6) serves as an ideal stable isotope-labeled internal standard for the quantification of its non-deuterated counterpart, Methyl vinyl ether (MVE). By adding a known quantity of MVE-D6 to a sample, the concentration of the native MVE can be determined by comparing the ratio of their respective signal intensities in the mass spectrometer.

The key to the SILMS method is the mass difference between the analyte and the internal standard, which allows them to be distinguished by the mass spectrometer. The six deuterium atoms in this compound increase its mass by six Daltons compared to the natural compound.

| Property | Methyl vinyl ether (Analyte) | This compound (Internal Standard) |

|---|---|---|

| Molecular Formula | C₃H₆O | C₃D₆O |

| Molar Mass | 58.08 g/mol | ~64.12 g/mol |

| Exact Mass | 58.04186 Da | 64.07942 Da |

In mass spectrometry, particularly under electron ionization (EI), molecules fragment in predictable ways. Ethers commonly undergo α-cleavage, which is the breaking of a bond adjacent to the oxygen atom. The resulting fragmentation patterns for MVE and MVE-D6 produce distinct ions that can be monitored for quantification. The primary ions of interest are the molecular ion (M⁺) and major fragment ions.

The mass spectrum of Methyl vinyl ether shows a prominent molecular ion at a mass-to-charge ratio (m/z) of 58. nist.gov Key fragments arise from the loss of a hydrogen atom (m/z 57) or a methyl group (m/z 43). nist.gov For this compound, the molecular ion is observed at m/z 64. The corresponding fragments are shifted by the mass of the deuterium atoms, allowing for unambiguous detection without cross-signal interference.

| Ion Description | Methyl vinyl ether Fragment Ion | m/z | This compound Fragment Ion | m/z |

|---|---|---|---|---|

| Molecular Ion | [CH₂=CH-O-CH₃]⁺• | 58 | [CD₂=CD-O-CD₃]⁺• | 64 |

| Loss of H• / D• | [C₃H₅O]⁺ | 57 | [C₃D₅O]⁺ | 62 |

| Loss of •CH₃ / •CD₃ (α-cleavage) | [CH₂=CH-O]⁺ | 43 | [CD₂=CD-O]⁺ | 46 |

| Vinyl Cation | [C₂H₃]⁺ | 27 | [C₂D₃]⁺ | 30 |

In a typical quantitative workflow, a calibration curve is prepared with known concentrations of the non-labeled analyte (MVE), with each standard containing a constant, fixed amount of the internal standard (MVE-D6). Samples with unknown MVE concentrations are similarly spiked with the same amount of MVE-D6.

The samples are then analyzed, often by Gas Chromatography-Mass Spectrometry (GC-MS), which separates the analyte from other matrix components before detection. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the specific m/z values for both the analyte and the internal standard. For instance, a method could monitor m/z 58 for MVE and m/z 64 for MVE-D6.

The ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS) is calculated for each point on the calibration curve and plotted against the concentration of the analyte. This plot yields a linear relationship that is then used to determine the concentration of the analyte in the unknown samples based on their measured peak area ratios. The co-eluting nature of the analyte and the SIL-IS ensures that any matrix effects that suppress or enhance the ion signal affect both compounds equally, thus canceling out the effect and preserving the accuracy of the final calculated concentration. chromatographyonline.com

Mechanistic Investigations Utilizing Methyl Vinyl Ether D6

Elucidation of Reaction Pathways and Intermediates

By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), at specific positions within a molecule, researchers can trace the journey of these atoms throughout a chemical reaction. In the case of Methyl vinyl ether-D6, where all six hydrogen atoms are substituted with deuterium, its application in mechanistic studies allows for the precise tracking of both the methyl and vinyl groups. This is particularly valuable in complex reactions where multiple bond-breaking and bond-forming events may occur.

For example, in the acid-catalyzed hydrolysis of vinyl ethers, the rate-determining step is understood to be the protonation of the vinyl ether to generate an oxocarbenium ion. nih.gov The use of this compound in such a reaction, coupled with analysis of the deuterium distribution in the resulting products and any trapped intermediates, can unequivocally confirm the site of initial protonation (or deuteration) and follow the subsequent steps of the reaction pathway.

Furthermore, this compound is employed in studying polymerization mechanisms. The initiation and propagation steps of cationic polymerization can be scrutinized by analyzing the incorporation and location of deuterium within the resulting polymer chain. This provides detailed information on the regioselectivity and stereoselectivity of monomer addition, which are crucial factors in controlling polymer properties. smolecule.com

Kinetic Isotope Effects (KIE) in this compound Reactions

The substitution of hydrogen with deuterium often leads to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.org This effect stems from the difference in zero-point vibrational energies between a C-H and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.org The magnitude of the KIE (expressed as the ratio of the rate constant for the light isotopologue to the heavy one, kH/kD) is a sensitive probe of the transition state structure and the rate-determining step. osti.gov

Primary Kinetic Isotope Effects

A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org For a reaction involving this compound, a significant primary KIE (typically kH/kD > 2) would be expected if a C-D bond on either the vinyl or methyl group is cleaved during this slowest step. For instance, in a base-catalyzed elimination reaction where a deuterium atom is abstracted from the vinyl group, the observation of a large primary KIE would provide strong evidence for this C-D bond cleavage being central to the rate-determining step. princeton.edu

Secondary Kinetic Isotope Effects (α, β, γ-effects)

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage or formation in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs but provide valuable information about changes in the local environment of the isotope between the reactant and the transition state.

α-Secondary KIEs : These arise from isotopic substitution at the carbon atom undergoing a change in hybridization. For example, during the electrophilic addition to the double bond of this compound, the vinyl carbons change from sp2 to sp3 hybridization. A deuterium atom at this α-position will result in a KIE. A change from sp2 to sp3 typically results in an inverse KIE (kH/kD < 1), while a change from sp3 to sp2 leads to a normal KIE (kH/kD > 1). wikipedia.org

β-Secondary KIEs : These are observed when the deuterium is on a carbon atom adjacent (β) to the reaction center. In this compound, the deuterons on the methyl group are in the β-position relative to the double bond. These effects are often attributed to hyperconjugation, where the C-D bond participates in stabilizing an adjacent developing positive charge in the transition state. Because a C-D bond is a poorer electron donor than a C-H bond, a normal KIE (kH/kD > 1.1) is typically observed. princeton.edu

γ-Secondary KIEs : Isotopic substitution at more remote positions (γ) can also lead to small but measurable KIEs, which are generally close to unity.

The following table summarizes the expected KIEs for reactions involving this compound.

| KIE Type | Isotope Position Relative to Reaction Center | Typical kH/kD Value | Mechanistic Information Gained |

| Primary | Bond to deuterium is broken/formed | > 2 | C-D bond cleavage is part of the rate-determining step. |

| α-Secondary | At the reacting carbon | ~0.8-1.2 | Probes changes in hybridization (e.g., sp2 to sp3). |

| β-Secondary | Adjacent to the reacting carbon | ~1.1-1.3 | Indicates hyperconjugative stabilization of the transition state. |

| γ-Secondary | Two carbons away from the reacting carbon | ~0.9-1.1 | Reflects more subtle steric or conformational effects. |

Solvent Kinetic Isotope Effects (SKIE) with Deuterated Solvents

When a reaction is conducted in a deuterated solvent, such as D2O or CD3OD, a solvent kinetic isotope effect (SKIE) can be observed if the solvent participates in the reaction mechanism. chem-station.com For reactions of this compound, comparing the rate in a normal solvent (e.g., H2O) to a deuterated one can reveal the role of the solvent. For instance, in the acid-catalyzed hydrolysis of ethyl vinyl ether in H2O/D2O mixtures, a secondary isotope effect of 0.65 was observed, providing insight into the transition state. rsc.org A significant SKIE can indicate that the solvent is acting as a nucleophile, an acid, or a base in the rate-determining step. chem-station.com

Application of KIE to Rate-Determining Steps and Transition States

The careful measurement and interpretation of primary and secondary KIEs, often in combination with SKIEs, allow for a detailed mapping of the reaction's energy landscape. By determining which steps exhibit significant KIEs, the rate-determining step can be identified. osti.gov For example, a large primary KIE for C-D bond cleavage combined with a specific α-secondary KIE can provide a highly detailed picture of the transition state's geometry and the extent of bond breaking and formation. princeton.edu Studies on the hydrolysis of various vinyl ethers have utilized KIEs to understand the relationship between the transition state structure and the thermodynamic driving force of the reaction. nih.gov

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Experimental KIE studies are powerfully complemented by computational chemistry. Theoretical models allow for the calculation of the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products.

By performing these calculations for both Methyl vinyl ether and its D6 isotopologue, KIEs can be predicted from first principles. The agreement, or lack thereof, between theoretically calculated and experimentally measured KIEs serves as a rigorous test of a proposed reaction mechanism. For instance, if a computational model accurately reproduces the experimental primary and secondary KIEs for a reaction of this compound, it lends strong support to the calculated transition state structure.

Furthermore, computational methods can provide detailed insights that are inaccessible through experiments alone. They can visualize the vibrational modes of the transition state that give rise to the KIE and quantify the contributions of factors like tunneling, which can sometimes lead to unusually large isotope effects. princeton.edu This synergy between experiment and theory is essential for building a complete and accurate understanding of complex chemical transformations.

Density Functional Theory (DFT) Studies on this compound Reactivity

Density Functional Theory (DFT) has emerged as a potent computational method for investigating the electronic structure and reactivity of molecules. mdpi.com By analyzing various DFT-based reactivity indices, insights into the behavior of molecules in chemical reactions can be obtained. For Methyl vinyl ether, DFT studies have been employed to understand its role in reactions like the hetero-Diels-Alder reaction. nih.govresearchgate.netresearchgate.netpreprints.orgmdpi.com

In the context of this compound, DFT studies are crucial for understanding the electronic effects of deuteration. The replacement of hydrogen with deuterium primarily affects the vibrational frequencies of the C-D bonds compared to C-H bonds. This, in turn, can influence the molecule's zero-point vibrational energy (ZPVE). While the potential energy surface remains unchanged under the Born-Oppenheimer approximation, the difference in ZPVE between the protiated and deuterated isotopologues can lead to kinetic isotope effects (KIEs). cchmc.org

DFT calculations can be used to compute various reactivity indices for this compound, which can then be compared to its non-deuterated counterpart. These indices help in predicting the molecule's reactivity and the regioselectivity of its reactions.

Global Reactivity Indices:

| Index | Description | Relevance to this compound |

| Electronic Chemical Potential (μ) | Represents the escaping tendency of electrons from the molecule. | Can indicate the molecule's overall reactivity. |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | A higher value suggests greater stability. |

| Global Electrophilicity (ω) | Quantifies the ability of a molecule to accept electrons. | Important for predicting reactivity in polar reactions. |

| Global Nucleophilicity (N) | Measures the ability of a molecule to donate electrons. | Methyl vinyl ether is generally considered a good nucleophile. nih.govresearchgate.net |

Local Reactivity Indices (Parr Functions):

Potential Energy Surface Calculations and Transition State Analysis

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. emory.edu The study of a PES is fundamental to understanding the mechanism of a chemical reaction, as it allows for the identification of minima (reactants, products, intermediates) and saddle points (transition states). emory.edunih.govucl.ac.ukresearchgate.net

For reactions involving this compound, calculating the PES provides a detailed picture of the reaction pathway. The transition state, which represents the highest energy point along the reaction coordinate, is of particular interest. The structure and energy of the transition state determine the activation energy of the reaction and, consequently, the reaction rate.

The substitution of hydrogen with deuterium in this compound affects the vibrational frequencies at the transition state. This can lead to a change in the activation energy compared to the non-deuterated molecule, which is the origin of the kinetic isotope effect.

Key aspects of PES and Transition State Analysis for this compound include:

Locating Stationary Points: Computational methods are used to find the geometries of reactants, products, and transition states on the PES.

Vibrational Frequency Analysis: Calculation of vibrational frequencies is performed to characterize the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC path connects the transition state to the reactants and products, confirming that the identified transition state is indeed the correct one for the reaction under investigation.

By comparing the calculated activation energies for the reactions of Methyl vinyl ether and this compound, a theoretical KIE can be determined and compared with experimental values to validate the proposed reaction mechanism.

Quantum Mechanical Tunneling Effects in Deuterated Systems

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. wikipedia.orglibretexts.org This effect is a consequence of the wave-like nature of particles and is particularly significant for lighter particles like electrons and hydrogen nuclei (protons and deuterons). wikipedia.org

In chemical reactions, tunneling can lead to reaction rates that are significantly higher than those predicted by classical transition state theory, especially at low temperatures. princeton.edu The probability of tunneling is highly dependent on the mass of the tunneling particle.

The replacement of protium (B1232500) with the heavier deuterium in this compound has a profound impact on tunneling effects. Due to its larger mass, the deuteron (B1233211) tunnels much less readily than the proton. This difference in tunneling probability can lead to very large primary kinetic isotope effects, often serving as a key indicator that quantum tunneling is a significant contributor to the reaction mechanism.

Factors influencing tunneling in reactions of this compound:

| Factor | Description | Effect of Deuteration |

| Mass of the Tunneling Particle | The probability of tunneling decreases exponentially with the mass of the particle. | The greater mass of deuterium compared to protium significantly reduces the tunneling probability. |

| Shape of the Potential Energy Barrier | The width and height of the barrier influence the extent of tunneling. | While the barrier shape is the same for both isotopes, the difference in tunneling probability is pronounced. |

| Temperature | Tunneling is more significant at lower temperatures where classical "over-the-barrier" pathways are less favorable. | The temperature dependence of the KIE can provide evidence for tunneling. |

Studying the kinetics of reactions involving this compound and its protiated analog over a range of temperatures can reveal non-linear Arrhenius behavior (a curved Arrhenius plot), which is a characteristic signature of quantum mechanical tunneling. princeton.edu

Reactivity and Reaction Dynamics of Methyl Vinyl Ether D6

Polymerization Dynamics and Mechanisms

The alkene portion of Methyl vinyl ether-D6 is characterized by high reactivity, allowing it to undergo polymerization to form polyvinyl ethers. mdpi.com This reactivity is primarily channeled through cationic pathways, as the electron-donating nature of the methoxy (B1213986) group makes the double bond particularly susceptible to electrophilic attack but resistant to radical-mediated polymerization.

Cationic Polymerization of this compound

Cationic polymerization is the most viable method for polymerizing vinyl ethers. The process is typically initiated by Lewis acids, such as boron trifluoride, or protonic acids. mdpi.comnih.gov The mechanism involves the formation of a carbenium ion intermediate when the initiator attacks the vinyl group's β-carbon. This active species then propagates by successively adding monomer units.

Due to the high reactivity of the propagating cationic species, conventional cationic polymerization of vinyl ethers often suffers from a lack of control, leading to side reactions like chain transfer and termination. preprints.org However, the development of living cationic polymerization techniques has enabled the synthesis of well-defined poly(methyl vinyl ether) with controlled molecular weights and narrow molecular weight distributions. preprints.orgrsc.org These methods often involve stabilizing the propagating carbocation to prevent undesirable side reactions, thereby maintaining the "living" character of the polymer chain end. mdpi.com For this compound, such controlled polymerizations allow for the creation of well-defined block copolymers and other complex macromolecular structures. mdpi.com

Recent advancements have also demonstrated catalyst-controlled stereoselective cationic polymerization of vinyl ethers using chiral counterions. nsf.gov This approach can produce isotactic poly(vinyl ether)s, a feat not readily achievable through conventional methods that rely on chain-end control. nih.govnsf.gov

Influence of Deuteration on Polymerization Kinetics and Selectivity

The replacement of hydrogen with deuterium (B1214612) in this compound allows for the investigation of kinetic isotope effects (KIEs), which provide insight into reaction mechanisms and transition states. A KIE is the ratio of the rate constant of a reaction with a light isotope (kH) to that with a heavy isotope (kD).

The C-D bond is stronger than the C-H bond, meaning more energy is required to break it. libretexts.org Consequently, if a C-H bond is broken in the rate-determining step of a reaction, the deuterated compound will react more slowly, resulting in a "primary" KIE where kH/kD > 1. libretexts.org

Initiation Step: In the acid-catalyzed initiation of cationic polymerization, a proton is transferred to the vinyl ether double bond. Studies on the analogous hydrolysis of ethyl vinyl ether show a primary KIE of 2.95 for proton transfer from a hydronium ion. rsc.org This suggests that the initiation step of polymerization for this compound, if deuterated at the vinyl positions, would also exhibit a significant primary KIE.

Propagation Step: During the propagation step, the vinyl carbons rehybridize from sp² to sp³. This change in geometry leads to a "secondary" KIE. Because the vibrational frequencies associated with C-H bonds change during this rehybridization, a small but measurable KIE can be observed even though no C-H bonds are broken. For the sp² to sp³ transition, a small, normal secondary KIE (kH/kD > 1) is typically expected.

Furthermore, the use of deuterated protic solvents can also influence reaction rates, an effect known as the solvent isotope effect. chem-station.com

| Feature | Cationic Polymerization | Radical Polymerization |

|---|---|---|

| Reactivity | High; readily undergoes polymerization. | Very low to negligible for homopolymerization. researchgate.net |

| Mechanism | Initiated by Lewis or protonic acids, propagates via a carbocationic intermediate. mdpi.comnih.gov | Generally does not proceed due to the nucleophilic double bond. researchgate.net |

| Control | Can be controlled (living polymerization) to produce polymers with defined molecular weight and narrow dispersity. preprints.org | Not applicable for homopolymerization. |

| Stereoselectivity | Can be achieved using chiral counterions to produce isotactic polymers. nsf.gov | Not applicable. |

Cycloaddition Reactions (e.g., Diels-Alder)

This compound can participate in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mdpi.com In these reactions, the vinyl ether typically acts as the dienophile—an alkene component that reacts with a conjugated diene. As an electron-rich alkene, methyl vinyl ether reacts most readily with electron-poor dienes in what is known as a normal-demand Diels-Alder reaction.

[4+2] Cycloaddition Reactions with Deuterated Vinyl Ethers

A key example illustrating the reactivity of methyl vinyl ether is the hetero-Diels-Alder (HDA) reaction with ambident heterodienes like 3-methylene-2,4-chromandione. mdpi.com Computational studies using molecular electron density theory (MEDT) have shown that this reaction has a highly polar nature, stemming from the strong nucleophilic character of methyl vinyl ether and the strong electrophilic character of the diene. mdpi.compreprints.org This polarity results in a very low activation energy for the reaction. mdpi.com

The deuteration in this compound would be expected to exert a secondary kinetic isotope effect on the rate of cycloaddition. As the hybridization of the vinyl carbons changes from sp² in the reactant to sp³ in the product, a change in the vibrational frequencies of the attached C-D bonds relative to C-H bonds would lead to a small rate difference. Theoretical studies on other Diels-Alder reactions confirm the existence of such secondary KIEs.

Regioselectivity and Stereoselectivity in Cycloadditions

Diels-Alder reactions involving unsymmetrical dienes and dienophiles can produce different constitutional isomers (regioisomers) and stereoisomers.

Regioselectivity refers to the orientation of the dienophile relative to the diene. The reaction between methyl vinyl ether and 3-methylene-2,4-chromandione shows a complete preference for the ortho regioisomer. mdpi.comresearchgate.net This selectivity is governed by the electronic properties of the reactants, where the most nucleophilic carbon of the dienophile aligns with the most electrophilic carbon of the diene. mdpi.comchemistrysteps.com

Stereoselectivity refers to the three-dimensional arrangement of the atoms in the product. The HDA reaction of methyl vinyl ether is found to be endo stereoselective. mdpi.compreprints.org The endo product is favored, and computational analysis shows that its transition state (TS-4on) is lower in Gibbs free energy than the exo transition state (TS-4ox). mdpi.com

The selectivity in this specific HDA reaction is determined to be under thermodynamic control. mdpi.comresearchgate.net

| Selectivity Type | Favored Product | Transition State Energy Difference (ΔG) | Controlling Factor |

|---|---|---|---|

| Regioselectivity | Ortho | - | Electronic (Parr function analysis). mdpi.com |

| Stereoselectivity | Endo | Exo is 0.85 kcal·mol⁻¹ higher. mdpi.com | Thermodynamic control. mdpi.com |

| ¹Data from the computational study of the reaction between methyl vinyl ether and 3-methylene-2,4-chromandione. mdpi.com |

Mechanistic Insights from Deuterium Labeling in Cycloadditions

Deuterium labeling is a powerful tool for elucidating the mechanisms of chemical reactions, including cycloadditions such as the Diels-Alder reaction. While specific studies focusing exclusively on this compound in cycloadditions are not extensively detailed in the literature, the principles derived from studies on similar vinyl ethers provide significant mechanistic insights. The substitution of hydrogen with deuterium allows chemists to track the fate of specific atoms throughout a reaction and to probe the nature of the transition state through the analysis of kinetic isotope effects (KIEs).

In the context of a Diels-Alder reaction, labeling the vinyl group of methyl vinyl ether with deuterium can help determine the synchronicity of bond formation. If the two new carbon-carbon bonds form in a perfectly concerted and symmetrical transition state, the secondary kinetic isotope effects (SKIEs) at the two termini of the vinyl group would be expected to be identical. Conversely, an asynchronous mechanism, where one bond forms to a greater extent than the other in the transition state, would result in different SKIEs. Theoretical studies on the Diels-Alder transition state have explored these effects, where rehybridization from sp² to sp³ at the carbon atoms of the dienophile leads to a normal secondary isotope effect (kH/kD > 1). wikipedia.orgacs.org

For example, in hetero-Diels-Alder reactions where methyl vinyl ether acts as the dienophile, its strong nucleophilic character dictates the reaction's regioselectivity. Deuterium labeling can confirm the proposed electronic movements and the structure of the transition state. If a reaction proceeds through a stepwise mechanism involving a zwitterionic intermediate, deuterium scrambling or exchange with the solvent might be observed, which would not occur in a concerted process. The absence of such exchange when using this compound would provide strong evidence for a concerted pathway.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of vinyl ethers is a well-studied reaction that proceeds through a definitive mechanism. The presence of deuterium in this compound and in the solvent provides critical evidence for the reaction pathway, particularly concerning the rate-determining step and the nature of the intermediates involved.

Rate-Determining Hydron (B225902) Transfer Studies

The universally accepted mechanism for the acid-catalyzed hydrolysis of simple vinyl ethers involves a rate-determining proton (or hydron) transfer from the catalyzing acid to the β-carbon of the vinyl group. princeton.edu This step results in the formation of a resonance-stabilized carbocation, specifically an alkoxycarbonium ion. This intermediate is then rapidly attacked by water, followed by the breakdown of the resulting hemiacetal to yield an aldehyde and an alcohol.

Studies conducted in deuterium oxide (D₂O) provide definitive proof for this mechanism. When the hydrolysis of a non-deuterated vinyl ether like ethyl vinyl ether is carried out in D₂O, proton magnetic resonance analysis of the acetaldehyde (B116499) product shows that exactly one deuterium atom has been incorporated into its methyl group. rsc.org This observation is consistent only with a mechanism where a single, slow deuteration event occurs at the β-carbon, which is subsequently converted into the methyl group of the aldehyde. If the hydron transfer were rapid and reversible, more than one deuterium atom would be expected to be incorporated. The lack of deuterium incorporation into unreacted substrate further confirms that the initial hydron transfer is irreversible and rate-limiting. cdnsciencepub.com

The reaction sequence is as follows:

Rate-determining hydron transfer: The vinyl ether is protonated (or deuterated in D₂O) at the β-carbon by a hydronium ion (H₃O⁺ or D₃O⁺).

Rapid hydration: A water molecule attacks the carbocation intermediate.

Fast breakdown: The resulting hemiacetal decomposes to form acetaldehyde and methanol (B129727).

Hydronium-Ion Catalytic Coefficients and Isotope Effects in Hydrolysis

The rate of hydrolysis of vinyl ethers is directly proportional to the concentration of the acid catalyst, a phenomenon known as general acid catalysis. scispace.com The catalytic coefficient (kH₃O⁺) quantifies the efficiency of the hydronium ion in promoting the reaction. A key diagnostic tool for understanding the transition state of this rate-determining step is the solvent isotope effect, which compares the rate of reaction in H₂O to that in D₂O.

For vinyl ether hydrolysis, a significant normal kinetic isotope effect (KIE) is observed, where the reaction is faster in H₂O than in D₂O. The ratio kH₃O⁺/kD₃O⁺ is typically in the range of 2.5 to 3.7. iaea.orgosti.gov This effect arises because the zero-point energy of an O-H bond is higher than that of an O-D bond. In the transition state for proton transfer, the O-H(D) bond of the hydronium ion is breaking. The difference in zero-point energy between the reactant (H₃O⁺/D₃O⁺) and the transition state is greater for the hydrogen-transfer reaction, leading to a lower activation energy and a faster rate compared to the deuterium-transfer reaction. libretexts.orglibretexts.org

Extensive studies by Kresge and colleagues have determined these isotope effects for a wide array of vinyl ethers. iaea.orgosti.gov These data show that the magnitude of the KIE provides insight into the degree of proton transfer in the transition state. For methyl vinyl ether, the reported isotope effect is consistent with a transition state where the proton is substantially transferred from the hydronium ion to the carbon atom. cdnsciencepub.com

| Vinyl Ether | kH₃O⁺ (M-1s-1) | kD₃O⁺ (M-1s-1) | KIE (kH₃O⁺/kD₃O⁺) |

|---|---|---|---|

| Methyl vinyl ether | 0.760 | 0.264 | 2.88 |

| Ethyl vinyl ether | 0.613 | 0.208 | 2.95 |

| n-Propyl vinyl ether | 0.480 | 0.165 | 2.91 |

| Isopropyl vinyl ether | 0.170 | 0.0594 | 2.86 |

| t-Butyl vinyl ether | 0.0384 | 0.0132 | 2.91 |

| 2-Methoxyethyl vinyl ether | 0.320 | 0.111 | 2.88 |

Deprotonation and Anionic Reactivity

While the acid-catalyzed reactions of vinyl ethers are dominated by the electrophilic character of the double bond, their reactivity under basic conditions reveals the acidity of the vinylic protons, particularly the α-proton. Deprotonation of this compound generates a deuterated vinyl anion, a potent nucleophile and a valuable intermediate in organic synthesis.

Formation of Acyl Derivatives via Deuterated Vinyl Anions

The proton on the α-carbon (adjacent to the oxygen) of methyl vinyl ether can be abstracted by a strong base, such as tert-butyllithium, to form 1-(methoxyvinyl)lithium. orgsyn.org This species serves as an "acyl anion equivalent." When this compound is used as the starting material, the corresponding deuterated vinyl anion is formed.

This deuterated vinyl anion is a highly useful reagent for nucleophilic acylation. It can react with various electrophiles, such as organometallic halides (e.g., chlorotrimethylsilane), to form substituted deuterated vinyl ethers. Subsequent acid-catalyzed hydrolysis of these intermediates does not proceed via the typical vinyl ether hydrolysis pathway but instead cleaves the ether linkage to unmask a carbonyl group, yielding deuterated acyl derivatives. orgsyn.org For example, the reaction of the deuterated vinyl anion with chlorotrimethylsilane, followed by hydrolysis, would produce acetyltrimethylsilane (B79254) with deuterium incorporated at the acetyl methyl group. This methodology has been successfully applied to the synthesis of a variety of acyl derivatives of silicon, germanium, and tin. orgsyn.org

Base-Mediated Deuteration and H-D Exchange Mechanisms

Under basic conditions, this compound can participate in hydrogen-deuterium (H-D) exchange reactions, particularly if there are any remaining protons on the vinyl or methyl groups or if the reaction is conducted in a protic solvent. The mechanism of base-catalyzed H-D exchange typically involves the formation of a carbanionic intermediate. nih.gov

For this compound, a sufficiently strong base can abstract a proton from a non-deuterated site (if present) or a deuteron (B1233211) from a deuterated site. If the reaction is performed in a deuterated solvent like DMSO-d₆ with a catalytic amount of base (e.g., potassium hydroxide), any remaining vinylic or methyl protons can be exchanged for deuterons. acs.org The vinyl protons are generally more acidic than the methyl protons due to the influence of the adjacent oxygen atom. The exchange proceeds through a carbanionic intermediate, which is then quenched by a deuteron from the solvent pool. nih.gov Conversely, if this compound is treated with a strong base in a protic, non-deuterated solvent, the deuterons on the vinyl ether can be exchanged for protons, leading to loss of the isotopic label. The relative rates of these exchange processes are influenced by the strength of the base, the temperature, and the nature of the solvent. lsu.edu

Other Mechanistic Reactions of this compound

The reactivity of this compound, an isotopologue of methyl vinyl ether where the six hydrogen atoms have been replaced by deuterium, offers a unique lens through which to study various organic reaction mechanisms. The presence of deuterium atoms can influence reaction rates and pathways, providing valuable insights into the transition states and mechanisms of complex chemical transformations. This section explores the expected reactivity and mechanistic dynamics of this compound in the Heck reaction, acid-catalyzed thiol-ene (ACT) reactions, and reactions with oxidizing agents and halogens, drawing upon established principles of isotope effects and the known reactivity of vinyl ethers.

Heck Reaction Studies

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. organic-chemistry.org For electron-rich olefins like methyl vinyl ether, the Heck reaction can lead to a mixture of regioisomeric products, arising from either α- or β-arylation. rsc.org The reaction mechanism is generally understood to involve a catalytic cycle of oxidative addition, migratory insertion, and β-hydride elimination. libretexts.org

The use of this compound in Heck reaction studies would be particularly insightful for elucidating the mechanism, especially the β-hydride elimination step. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the difference in bond strength between C-H and C-D bonds. libretexts.org A primary KIE is expected if the C-D bond is broken in the rate-determining step of the reaction.

In the context of the Heck reaction with this compound, a significant KIE would be anticipated if β-hydride elimination is the rate-limiting step. This is because this step involves the cleavage of a C-D bond on the vinyl ether moiety. The observation of a slower reaction rate with the deuterated substrate compared to its non-deuterated counterpart would provide strong evidence for the involvement of this bond cleavage in the rate-determining part of the catalytic cycle.

Table 1: Predicted Outcomes in the Heck Reaction of this compound

| Feature | Expected Observation with this compound | Mechanistic Insight |

| Reaction Rate | Slower compared to non-deuterated methyl vinyl ether. | Indication of a primary kinetic isotope effect, suggesting β-hydride elimination is part of the rate-determining step. |

| Regioselectivity | Potential for altered α/β product ratio. | Deuterium substitution might subtly influence the stability of intermediates or transition states leading to different regioisomers. |

| Product Distribution | Formation of deuterated arylated vinyl ether products. | Confirms the participation of the deuterated substrate in the coupling reaction. |

Acid-Catalyzed Thiol-ene (ACT) Reaction Mechanisms

The acid-catalyzed thiol-ene (ACT) reaction is a type of "click" chemistry that involves the addition of a thiol to an alkene in the presence of an acid catalyst. alfa-chemistry.com For vinyl ethers, this reaction proceeds via a cation-mediated pathway. The acid protonates the vinyl ether, forming a carbocation intermediate, which is then attacked by the thiol nucleophile to yield the thioether product. nih.gov

The use of this compound in ACT reactions can provide detailed information about the reaction mechanism. Specifically, deuterium labeling can help to confirm the proposed cationic mechanism and to investigate the possibility of side reactions. The stability of the carbocation intermediate is crucial in this reaction. While the deuterium atoms in this compound are not directly attached to the double bond, they can exert secondary isotope effects on the stability of the carbocation intermediate through hyperconjugation.

Furthermore, mechanistic studies involving deuterated reactants can help to distinguish between different potential pathways. For instance, in the presence of a suitable base, a radical-mediated thiol-ene reaction can also occur. wikipedia.org Isotope labeling studies with this compound could help to unequivocally demonstrate the operative mechanism under acidic conditions by tracking the fate of the deuterium atoms in the final product.

While no specific studies on the ACT reaction of this compound have been reported, the general mechanism for vinyl ethers is well-established. nih.gov The reaction is expected to proceed efficiently with this compound, and any observed isotope effects would likely be secondary in nature, providing subtle but valuable information about the transition state of the reaction.

Table 2: Predicted Mechanistic Insights from the ACT Reaction of this compound

| Aspect | Expected Observation with this compound | Mechanistic Implication |

| Reaction Pathway | Formation of the corresponding deuterated thioether. | Confirms the participation of this compound in the ACT reaction. |

| Kinetic Isotope Effect | A small secondary KIE may be observed. | Provides information on the structure and stability of the carbocation intermediate and the transition state. |

| Product Structure | The deuterium atoms remain intact in the final product. | Supports a mechanism that does not involve C-D bond cleavage. |

Reactions with Oxidizing Agents and Halogens

The electron-rich double bond in vinyl ethers makes them susceptible to attack by electrophilic reagents such as oxidizing agents and halogens. The reaction of methyl vinyl ether with ozone, for example, has been studied and is known to produce a variety of products including methyl formate (B1220265) and formaldehyde (B43269). researchgate.net The reaction proceeds through the formation of a primary ozonide, which then decomposes to form a Criegee intermediate and an aldehyde. researchgate.net

When this compound is subjected to ozonolysis, the resulting products would be deuterated. For instance, the formaldehyde produced would be deuterated. This can be a useful tool for mechanistic studies, as the deuterated products can be easily identified and quantified using techniques like mass spectrometry and NMR spectroscopy. The distribution of deuterium in the products can provide insights into the rearrangement pathways of the Criegee intermediate.

Similarly, the reaction of vinyl ethers with halogens such as bromine and chlorine is expected to proceed via an electrophilic addition mechanism. The halogen molecule adds across the double bond to form a di-halogenated ether. With this compound, this reaction would yield the corresponding deuterated di-halogenated product. The stereochemistry of this addition can be investigated, and the presence of deuterium atoms could potentially influence the stability of any charged intermediates, such as a halonium ion.

While specific experimental results for the reaction of this compound with a broad range of oxidizing agents and halogens are not available, the general reactivity patterns of vinyl ethers provide a strong basis for predicting the outcomes. The use of the deuterated compound in such studies would be a powerful method for gaining a deeper understanding of the intricate mechanisms of these reactions.

Table 3: Expected Products in Reactions of this compound with Oxidizing Agents and Halogens

| Reagent | Expected Major Product(s) with this compound |

| Ozone (O₃) | Deuterated methyl formate, Deuterated formaldehyde |

| Bromine (Br₂) | 1,2-Dibromo-1-methoxyethane-d6 |

| Chlorine (Cl₂) | 1,2-Dichloro-1-methoxyethane-d6 |

| Peroxy acids (e.g., m-CPBA) | Deuterated methoxyacetaldehyde (B81698) or its corresponding ester |

Advanced Research Applications of Methyl Vinyl Ether D6 As a Synthetic Building Block

Synthesis of Complex Organic Molecules with Deuterium (B1214612) Enrichment

Methyl vinyl ether-D6 serves as a versatile building block for introducing a deuterated vinyl or ethoxy moiety into complex organic structures. One of the key reactions involving vinyl ethers is the [4+2] cycloaddition, or Diels-Alder reaction. smolecule.com By using this compound in such reactions, a six-membered ring with a deuterated side chain can be constructed, which can be a key intermediate in the synthesis of complex natural products or pharmaceutical agents.

The table below illustrates a hypothetical reaction scheme where this compound is used in a Diels-Alder reaction to create a deuterated intermediate.

| Reactant 1 | Reactant 2 | Reaction Type | Product | Significance of Deuteration |

| A generic diene | This compound | Diels-Alder Cycloaddition | Deuterated cyclohexene (B86901) derivative | Introduces a stable isotopic label for metabolic studies or to enhance pharmacokinetic properties. |

Development of Deuterated Polymers and Polyvinyl Ethers

Polyvinyl ethers are a class of polymers with a wide range of applications, from adhesives and coatings to drug delivery systems. The properties of these polymers can be fine-tuned by altering the structure of the monomer. Methyl vinyl ether readily undergoes cationic polymerization to form poly(methyl vinyl ether) (PMVE). mdpi.com This process is typically initiated by Lewis acids. smolecule.com

The use of this compound as a monomer allows for the synthesis of deuterated poly(methyl vinyl ether), or PMVE-D6. The incorporation of deuterium into the polymer backbone or side chains can have significant effects on the material's properties. For instance, deuteration can alter the thermal stability, glass transition temperature, and phase behavior of polymers. acs.org

These deuterated polymers are of particular interest in research settings, especially for neutron scattering studies. The significant difference in the neutron scattering cross-section between hydrogen and deuterium allows for contrast matching techniques, providing detailed insights into the structure and dynamics of polymer chains in blends and solutions. acs.org

The following table provides representative data on how deuteration can influence the physical properties of a polymer like PMVE. This data is illustrative and not specific to PMVE-D6 due to the lack of available experimental results.

| Property | Poly(methyl vinyl ether) (PMVE) | Hypothetical Poly(this compound) (PMVE-D6) | Reason for Change |

| Glass Transition Temperature (Tg) | ~ -30 °C | Potentially slightly higher | The stronger C-D bond can restrict chain motion, leading to a higher Tg. |

| Thermal Stability | Moderate | Potentially higher | The higher bond energy of C-D compared to C-H can lead to increased thermal stability. |

| Neutron Scattering Length Density | Low | High | The large difference in neutron scattering length between H and D is the basis for contrast variation in neutron scattering experiments. |

Mechanistic Probes in Organometallic Chemistry

Understanding the step-by-step mechanism of organometallic reactions is crucial for the development of new catalysts and synthetic methods. The kinetic isotope effect (KIE) is a powerful tool for elucidating these reaction mechanisms. nih.gov By comparing the rate of a reaction with a normal, hydrogen-containing substrate to the rate with a deuterated substrate, valuable information about the rate-determining step and the nature of the transition state can be obtained. acs.org

This compound can be employed as a mechanistic probe in organometallic reactions involving C-H bond activation, migratory insertion, or other steps where a bond to one of the hydrogen atoms is broken or formed in the rate-determining step. A significant difference in the reaction rate between the normal and the D6-labled methyl vinyl ether would indicate that a C-H bond at the labeled position is involved in the rate-limiting step of the reaction.

For example, in a hypothetical organometallic catalytic reaction involving the activation of a C-H bond on the vinyl group of methyl vinyl ether, a primary KIE (kH/kD > 1) would be expected if this bond cleavage is rate-determining. Conversely, the absence of a significant KIE would suggest that this step is not rate-limiting.

The table below summarizes the types of kinetic isotope effects that could be observed using this compound and their interpretation in the context of mechanistic studies.

| Observed KIE (kH/kD) | Type of KIE | Interpretation | Example Reaction Step |

| > 2 | Primary | C-H bond breaking is the rate-determining step. | C-H activation at the vinyl or methyl group. |

| ~ 1 | No significant KIE | C-H bond breaking is not involved in the rate-determining step. | Catalyst-substrate binding. |

| < 1 | Inverse | A C-H bond becomes stiffer in the transition state. | Changes in hybridization from sp2 to sp3 at a vinyl carbon. |

Future Directions and Emerging Research Avenues for Methyl Vinyl Ether D6

Integration with Advanced Spectroscopic Techniques for Enhanced Resolution

The presence of deuterium (B1214612) in MVE-D6 provides a unique handle for advanced spectroscopic methods, promising unprecedented resolution and insight into molecular structure and dynamics. Isotopic substitution subtly alters vibrational frequencies and nuclear magnetic resonance (NMR) properties, which can be exploited by high-resolution techniques.

Future research will likely focus on using techniques like methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY) NMR. This method has been successfully applied to large biomolecules to enhance resolution and sensitivity. utoronto.ca Applying methyl-TROSY principles to smaller, deuterated molecules like MVE-D6 could allow for the precise measurement of subtle structural changes and intermolecular interactions that are otherwise obscured. Another promising technique is chiral tag molecular rotational resonance (MRR) spectroscopy . This method has been used to assign the absolute configuration of molecules that are chiral due to deuterium substitution. nih.gov By complexing MVE-D6 with a chiral tag, its three-dimensional structure and stereochemical properties could be determined with exceptional accuracy.

Furthermore, ultra-high-resolution NMR, which has been demonstrated for analyzing complex mixtures like plant extracts by reducing spectral line-widths, could be applied to reaction mixtures containing MVE-D6. nih.gov This would enable real-time monitoring of reactions with high precision, distinguishing between isotopologues and identifying transient intermediates.

Table 1: Advanced Spectroscopic Techniques for MVE-D6 Analysis

| Technique | Potential Application for MVE-D6 | Expected Outcome |

|---|---|---|

| Methyl-TROSY NMR | Studying intermolecular interactions and dynamics in solution. | Enhanced spectral resolution and sensitivity, allowing for precise structural analysis. utoronto.ca |

| Chiral Tag MRR | Determination of absolute configuration if chirality is introduced. | Unambiguous assignment of stereochemistry. nih.gov |

| Ultra-High-Resolution NMR | High-precision analysis of reaction mixtures and products. | Significant reduction in spectral line widths for clear identification of species. nih.gov |

| High-Resolution Microwave Spectroscopy | Accurate determination of molecular geometry and internal rotation barriers. | Precise structural parameters and understanding of conformational dynamics. researchgate.net |

Computational Design of Novel Reactions Involving Deuterated Vinyl Ethers

Computational chemistry, particularly methods like Molecular Electron Density Theory (MEDT) , provides a powerful framework for understanding and predicting the reactivity of molecules. preprints.org Studies on the non-deuterated methyl vinyl ether have successfully used MEDT to investigate reaction mechanisms and selectivity, for instance, in hetero-Diels-Alder reactions. nih.govresearchgate.net

The future in this area lies in applying these computational tools to MVE-D6 to design novel reactions. By modeling transition states and reaction pathways, researchers can predict how deuterium substitution affects reaction kinetics and outcomes. This is particularly relevant for studying the Kinetic Isotope Effect (KIE) , where the difference in reaction rates between deuterated and non-deuterated compounds provides deep insight into reaction mechanisms.

Computational approaches will enable the in silico screening of catalysts and reaction conditions to optimize the synthesis of complex molecules derived from MVE-D6. For example, theoretical models can predict the regioselectivity and stereoselectivity of cycloaddition reactions, guiding experimental efforts and reducing trial-and-error synthesis. preprints.org This predictive power accelerates the discovery of new synthetic methodologies for creating specifically labeled compounds.

Table 2: Computational Approaches for MVE-D6 Reaction Design

| Computational Method | Focus of Study | Potential Insights |

|---|---|---|

| Molecular Electron Density Theory (MEDT) | Elucidation of reaction mechanisms and selectivity. | Prediction of polar reaction pathways and origins of regio- and stereoselectivity. nih.govresearchgate.net |

| Transition State Theory | Calculation of Kinetic Isotope Effects (KIE). | Quantitative understanding of how deuteration impacts reaction rates and mechanisms. |

| Density Functional Theory (DFT) | Modeling of catalytic cycles and intermediates. | Design of efficient catalysts for novel transformations of MVE-D6. |

Expanding the Scope of Catalytic Deuteration Methodologies

The demand for selectively deuterated compounds has driven significant innovation in catalytic methods. nih.gov While various techniques exist for deuterium incorporation, expanding their scope to include substrates like vinyl ethers is a key area for future research. Catalytic transfer deuteration is an emerging technique that avoids the use of pressurized deuterium gas by employing readily available deuterium donors. nih.govmarquette.edu

Future research will focus on adapting and developing new catalytic systems for the efficient and selective synthesis of MVE-D6 and its derivatives. This includes:

Developing novel catalysts: Exploring transition metals beyond palladium, such as copper, ruthenium, and nickel, for the transfer deuteration of alkyne or alkene precursors to vinyl ethers. marquette.eduresearchgate.net

Exploring new deuterium sources: Investigating a wider range of deuterated solvents and reagents (e.g., D₂O, deuterated formic acid, isopropanol-d₈) that are cost-effective and efficient. researchgate.netnih.gov

Controlling selectivity: Designing catalysts and conditions that can precisely control the position of deuterium incorporation in more complex vinyl ether structures.